molecular formula C19H18ClF3N2O3 B3035258 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate CAS No. 306976-41-0

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate

Cat. No.: B3035258
CAS No.: 306976-41-0
M. Wt: 414.8 g/mol
InChI Key: MDAXMXGTGSDSPX-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate is an intriguing compound combining various functional groups, making it a subject of interest in chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate typically involves multi-step procedures. Starting from commercially available 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid, it undergoes several transformations, including esterification, chlorination, and coupling reactions. Each step requires specific reaction conditions such as temperature control, solvent choice, and catalyst presence.

Industrial Production Methods

On an industrial scale, the production of this compound may be optimized through continuous flow synthesis, enhancing yield and purity. This process involves the careful monitoring of reaction parameters and the use of automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate undergoes various chemical reactions, including:

  • Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

  • Reduction: Reducing agents can convert it into its reduced forms.

  • Substitution: Nucleophilic or electrophilic substitution reactions introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents including alkyl halides or acyl chlorides are commonly used. Reactions often require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products Formed

Depending on the reaction, major products include various derivatives that maintain the core structure of this compound while incorporating new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is a versatile intermediate in synthesizing complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, it serves as a potential lead compound in drug discovery, particularly for targeting specific pathways and receptors in diseases such as cancer, inflammation, and neurological disorders.

Medicine

Medicinally, derivatives of this compound are evaluated for their therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

Industrially, it finds applications in the production of specialty chemicals, agrochemicals, and materials science, contributing to innovations in various sectors.

Mechanism of Action

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate exerts its effects by interacting with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to desired biological outcomes. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate

  • 1-[3-Chloro-5-(difluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate

  • 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-methoxybenzenecarboxylate

Uniqueness

What sets 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate apart is its specific substitution pattern, which influences its reactivity and biological activity, making it a valuable compound for further research and development.

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Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c1-27-14-4-2-12(3-5-14)18(26)28-15-6-8-25(9-7-15)17-16(20)10-13(11-24-17)19(21,22)23/h2-5,10-11,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAXMXGTGSDSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122251
Record name Benzoic acid, 4-methoxy-, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306976-41-0
Record name Benzoic acid, 4-methoxy-, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306976-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methoxy-, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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